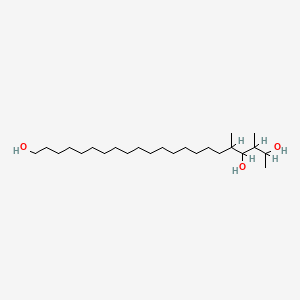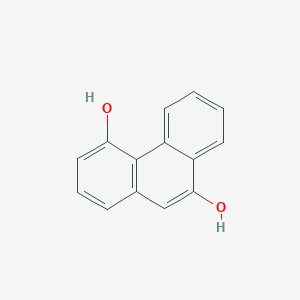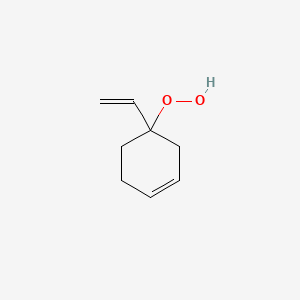
1-Hydroperoxy-1-vinylcyclohex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Vinyl-3-cyclohexen-1-yl hydroperoxide is an organic compound with the molecular formula C8H12O2 It is a hydroperoxide derivative of cyclohexene, characterized by the presence of a vinyl group and a hydroperoxide functional group
準備方法
Synthetic Routes and Reaction Conditions
1-Vinyl-3-cyclohexen-1-yl hydroperoxide can be synthesized through the oxidation of 1-vinyl-3-cyclohexene. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as vanadium or molybdenum compounds . The reaction typically occurs under mild conditions, with temperatures around 60°C and the use of acetonitrile as the solvent .
Industrial Production Methods
Industrial production of 1-vinyl-3-cyclohexen-1-yl hydroperoxide may involve continuous flow processes to ensure consistent quality and yield. The use of transition metal catalysts, such as iron or copper compounds, can enhance the efficiency of the oxidation process . Additionally, the reaction conditions can be optimized to maximize the selectivity towards the desired hydroperoxide product.
化学反応の分析
Types of Reactions
1-Vinyl-3-cyclohexen-1-yl hydroperoxide undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form epoxides or other oxygenated products.
Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexene derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
Epoxides: Formed through the oxidation of the hydroperoxide group.
Alcohols: Resulting from the reduction of the hydroperoxide group.
Substituted Cyclohexenes: Produced via substitution reactions involving the vinyl group.
科学的研究の応用
1-Vinyl-3-cyclohexen-1-yl hydroperoxide has several applications in scientific research:
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-vinyl-3-cyclohexen-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group . These ROS can initiate various oxidation reactions, leading to the formation of epoxides, alcohols, and other oxygenated products. The compound’s reactivity is influenced by the presence of transition metal catalysts, which can facilitate the generation and activation of ROS .
類似化合物との比較
Similar Compounds
Cyclohexene Hydroperoxide: Similar in structure but lacks the vinyl group.
Cyclohexenone: An oxidized derivative of cyclohexene with a ketone functional group.
Cyclohexanol: A reduced derivative of cyclohexene with an alcohol functional group.
Uniqueness
1-Vinyl-3-cyclohexen-1-yl hydroperoxide is unique due to the presence of both a vinyl group and a hydroperoxide functional groupThe vinyl group allows for further functionalization through substitution reactions, while the hydroperoxide group enables oxidation reactions .
特性
CAS番号 |
3736-26-3 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
4-ethenyl-4-hydroperoxycyclohexene |
InChI |
InChI=1S/C8H12O2/c1-2-8(10-9)6-4-3-5-7-8/h2-4,9H,1,5-7H2 |
InChIキー |
SJVJFRXAGMCFFU-UHFFFAOYSA-N |
正規SMILES |
C=CC1(CCC=CC1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


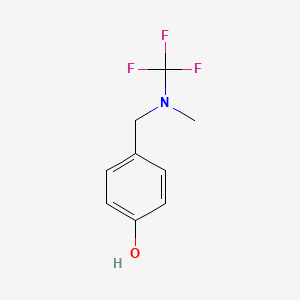
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
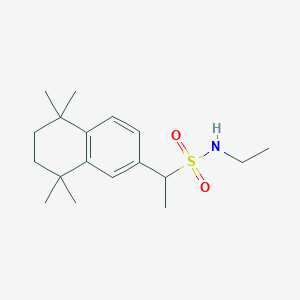

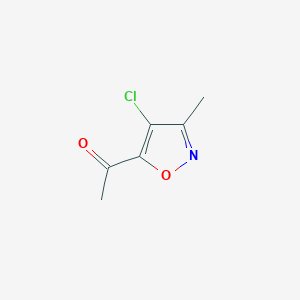

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
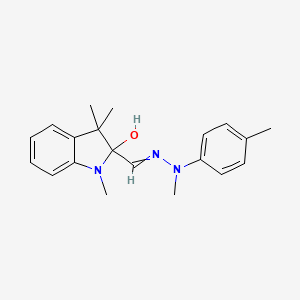
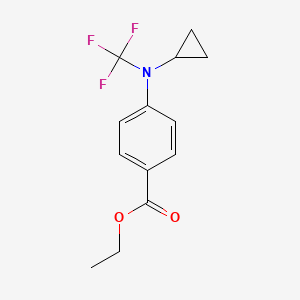
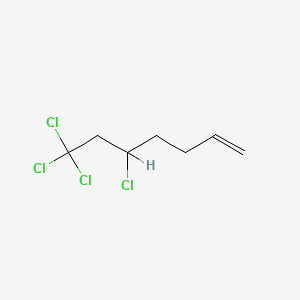
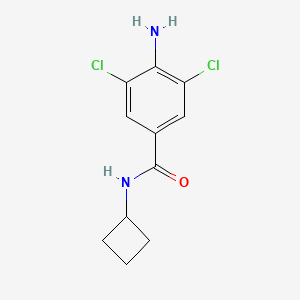
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
